N-propyl-N'-2-pyridinylurea
Description
N-Propyl-N'-2-pyridinylurea is a urea derivative characterized by a propyl group attached to one nitrogen atom and a 2-pyridinyl group to the adjacent nitrogen. Urea derivatives are widely studied for their biological and industrial applications, particularly in agrochemicals and pharmaceuticals. The structural uniqueness of this compound lies in the combination of a hydrophobic alkyl chain (propyl) and a heteroaromatic ring (2-pyridinyl), which influences its solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
1-propyl-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFUMYUUUXHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Table 1: Key Urea Derivatives and Their Substituents
Key Observations :
- Substituent Effects on Bioactivity: The 2-pyridinyl group in this compound and forchlorfenuron enhances binding to enzymes or receptors due to its aromaticity and hydrogen-bonding capability . This is corroborated by studies on chitosan derivatives, where N-propyl-N,N-dimethyl modifications increased antibacterial activity by 20-fold compared to unmodified chitosan .
- Stability and Degradation :
- Pyridinyl-containing ureas like rimsulfuron’s metabolite exhibit pH-dependent hydrolysis. For example, half-lives in water decrease from 4.6 days (pH 5.0) to 0.2 days (pH 9.0) due to sulfonylurea bridge cleavage . This contrasts with siduron, which has a longer environmental persistence due to its cyclohexyl group .
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